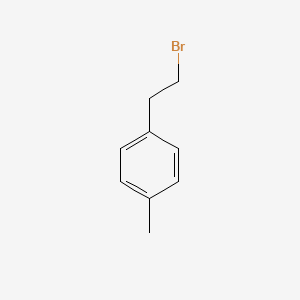

1-(2-Bromoethyl)-4-methylbenzene

Overview

Description

1-(2-Bromoethyl)-4-methylbenzene is a halogenated organic compound. It is also known by its IUPAC name, 3-Fluoro-1-(2-bromoethyl)benzene. The compound is prepared by reacting 1-bromo-2 .

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes, such as the two-step synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing condensation and cyclization reactions . These methods highlight the versatility and complexity of synthesizing related phenyl-ethanone derivatives.Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as enaminones and other bromophenyl ethanones, reveal detailed hydrogen-bonding patterns and structural stability through intra- and intermolecular interactions. These studies contribute to understanding the geometric and electronic structure of 1-(2-Bromoethyl)-4-methylbenzene and similar molecules .Chemical Reactions Analysis

Chemical reactions involving 1-(2-Bromoethyl)-4-methylbenzene derivatives often explore the reactivity of bromo and ethanone groups. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) via the Delépine reaction demonstrates the reactivity of brominated ethanones under specific conditions .Physical And Chemical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques. The chemical properties, including reactivity, stability, and electronic structure of 1-(2-Bromoethyl)-4-methylbenzene derivatives, are crucial for their applications in synthesis and material science.Scientific Research Applications

Pharmaceutical Synthesis

1-(2-Bromoethyl)-4-methylbenzene: plays a significant role in the synthesis of various pharmaceutical compounds. Its structure, featuring a bromine atom attached to an ethyl group which is connected to a methyl-substituted benzene ring, makes it a versatile intermediate. It is particularly useful in the creation of antimicrobial β-peptidomimetics . These compounds mimic the structure and function of natural peptides and are designed to combat microbial infections with high enzymatic stability and low toxicity .

Material Science

In material science, 1-(2-Bromoethyl)-4-methylbenzene is utilized as a precursor for synthesizing complex organic molecules. Its balanced reactivity allows for the development of new materials with specific properties, such as enhanced strength or thermal stability. This compound can act as a building block in creating polymers or other macromolecules that have applications in various industries, including electronics and aerospace .

Environmental Science

The compound’s role in environmental science is emerging, particularly in the study of organic pollutants. Its structural analogs may be used as markers or tracers to understand the environmental fate of aryl bromide compounds. Additionally, its derivatives could potentially be employed in the remediation processes to remove or neutralize hazardous substances .

Biochemistry

In biochemistry, 1-(2-Bromoethyl)-4-methylbenzene derivatives are explored for their potential to interact with biological molecules. They can be used to study protein-ligand interactions, enzyme inhibition, and other biochemical pathways. The compound’s ability to be modified allows researchers to create derivatives that can selectively bind to specific proteins or DNA sequences .

Analytical Chemistry

This compound is valuable in analytical chemistry for developing novel detection methods. It can be used to synthesize molecularly imprinted polymers (MIPs) that serve as highly selective and sensitive sensors for various analytes. These MIPs can mimic natural recognition elements like antibodies and have applications in diagnostics and environmental monitoring .

Agricultural Science

In agricultural science, derivatives of 1-(2-Bromoethyl)-4-methylbenzene could be investigated for their use as synthetic intermediates in the production of agrochemicals. These compounds might be used to develop new pesticides or herbicides with improved efficacy and reduced environmental impact .

Pharmacology

Pharmacologically, the compound’s derivatives are being studied for their therapeutic potential. They could lead to the development of new drugs with applications in treating various diseases, owing to their structural flexibility and the ability to incorporate them into diverse pharmacophores .

Organic Synthesis

Finally, in organic synthesis, 1-(2-Bromoethyl)-4-methylbenzene is a valuable reagent for constructing complex organic frameworks. It can be used in cross-coupling reactions and as a starting material for synthesizing various organic compounds, including natural product analogs and novel organic catalysts .

Safety and Hazards

properties

IUPAC Name |

1-(2-bromoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZCKSJRRRXZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

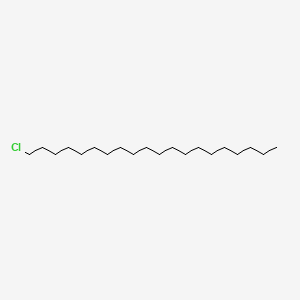

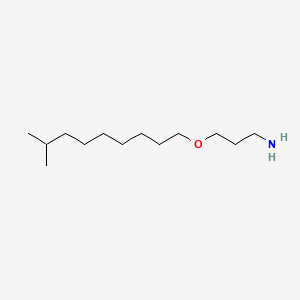

CC1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341156 | |

| Record name | 4-Methylphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-4-methylbenzene | |

CAS RN |

6529-51-7 | |

| Record name | 4-Methylphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylphenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)